(2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a phenylformamido group, and a hexanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid derivatives and phenylformamido compounds.
Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone is constructed through a series of reactions, including esterification and reduction.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Attachment of the Phenylformamido Group: The phenylformamido group is attached through amidation reactions, typically involving phenylformic acid derivatives and coupling agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-6-(phenylformamido)hexanoic acid: The free base form of the compound.
(2R)-2-amino-6-(phenylformamido)hexanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
(2R)-2-amino-6-(phenylformamido)hexanoic acid ethyl ester: An ethyl ester derivative with similar applications but distinct physical properties.
Uniqueness
(2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
2751602-86-3 |
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Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
(2R)-2-amino-6-benzamidohexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18);1H/t11-;/m1./s1 |
InChI Key |
MCRGRPSSMLSOQF-RFVHGSKJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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